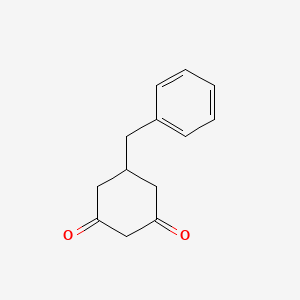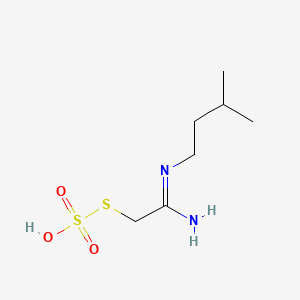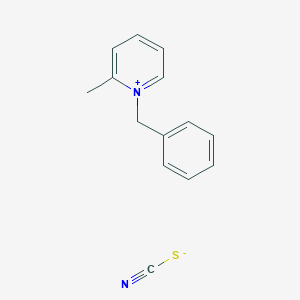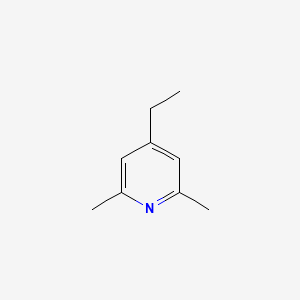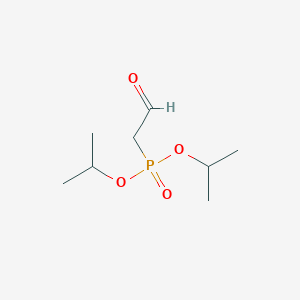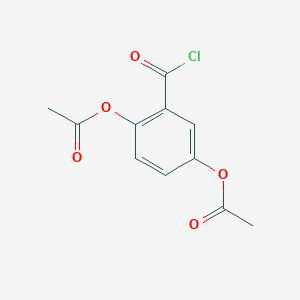
Benzoyl chloride, 2,5-bis(acetyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoyl chloride, 2,5-bis(acetyloxy)-: is an organic compound with the molecular formula C11H9ClO5. It is a derivative of benzoyl chloride, featuring two acetyloxy groups attached to the benzene ring. This compound is known for its reactivity and is used in various chemical processes and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Benzoyl chloride, 2,5-bis(acetyloxy)- can be synthesized by reacting benzoyl chloride with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production: Industrially, this compound can be produced by the chlorination of benzaldehyde followed by acetylation. The process involves the use of chlorine gas and acetic anhydride, with the reaction being carried out in a controlled environment to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Benzoyl chloride, 2,5-bis(acetyloxy)- undergoes hydrolysis in the presence of water, resulting in the formation of benzoic acid and acetic acid.
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Esterification: The acetyloxy groups can react with alcohols to form esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).
Major Products:
Hydrolysis: Benzoic acid and acetic acid.
Substitution: Substituted benzoyl derivatives.
Esterification: Esters of benzoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of polymers and resins.
Biology:
- Utilized in the study of enzyme-catalyzed reactions involving ester bonds.
- Acts as a model compound for studying the reactivity of acyl chlorides.
Medicine:
- Investigated for its potential use in drug delivery systems.
- Explored for its antimicrobial properties.
Industry:
- Used in the production of dyes, perfumes, and pharmaceuticals.
- Employed in the manufacture of specialty chemicals and materials.
Wirkmechanismus
Mechanism:
- The reactivity of benzoyl chloride, 2,5-bis(acetyloxy)- is primarily due to the presence of the acyl chloride group, which is highly electrophilic. This makes it susceptible to nucleophilic attack, leading to various substitution and hydrolysis reactions.
- The acetyloxy groups can undergo esterification reactions, forming esters that are useful in organic synthesis.
Molecular Targets and Pathways:
- Targets nucleophiles such as amines, alcohols, and thiols.
- Involved in pathways related to ester bond formation and hydrolysis.
Vergleich Mit ähnlichen Verbindungen
Benzoyl chloride: A simpler derivative with only one acyl chloride group.
Benzyl chloride: Contains a benzyl group instead of a benzoyl group.
Acetyl chloride: A smaller acyl chloride with only one acyl group.
Uniqueness:
- Benzoyl chloride, 2,5-bis(acetyloxy)- is unique due to the presence of two acetyloxy groups, which enhance its reactivity and versatility in chemical synthesis.
- Its dual functionality allows for a wider range of reactions and applications compared to simpler acyl chlorides.
Eigenschaften
CAS-Nummer |
37785-02-7 |
|---|---|
Molekularformel |
C11H9ClO5 |
Molekulargewicht |
256.64 g/mol |
IUPAC-Name |
(4-acetyloxy-3-carbonochloridoylphenyl) acetate |
InChI |
InChI=1S/C11H9ClO5/c1-6(13)16-8-3-4-10(17-7(2)14)9(5-8)11(12)15/h3-5H,1-2H3 |
InChI-Schlüssel |
KRVBLGZQTKFBQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14671936.png)
